molecular formula C17H13N5O3S B2500972 3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 714922-60-8

3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2500972
CAS No.: 714922-60-8
M. Wt: 367.38
InChI Key: ZJASVGCXLQVBEE-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C17H13N5O3S and its molecular weight is 367.38. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of 3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have significant antitumor activity. These compounds have been tested on various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer, demonstrating promising results as potential anticancer agents (Yanchenko, Fedchenkova & Demchenko, 2020).

Structural and Molecular Studies

Another study focused on the structural and molecular aspects of similar derivatives, investigating their analgesic and anti-inflammatory activities. This research involved characterizing the compounds using various spectroscopic techniques and X-ray crystal diffraction (Kaynak, Aytaç & Tozkoparan, 2010).

Antimicrobial Activity

Various derivatives of this compound have been synthesized and shown to possess antimicrobial properties. This includes activity against bacteria like Staphylococcus aureus and potential use in developing antifungal agents (Badr & Barwa, 2011).

Antibacterial Properties

Several studies have confirmed the antibacterial properties of these compounds, highlighting their potential in addressing bacterial infections (Holla, Akberali & Shivananda, 1996).

Antitubercular and Antifungal Activities

Some derivatives have shown effectiveness against tubercular and fungal infections, suggesting their role in treating these diseases (Shiradkar & Kale, 2006).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of these compounds, providing a foundation for further pharmacological studies (Mohammadlou & Halimehjani, 2022).

Tubulin Inhibition for Cancer Therapy

One novel series of these derivatives has been found to inhibit tubulin polymerization, indicating their potential as anticancer drugs (Xu et al., 2017).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the context in which they are used .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. Some compounds in this class exhibit excellent insensitivity toward external stimuli .

Future Directions

There is ongoing research into the design of next-generation fused ring energetic materials for different applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c1-25-14-7-5-11(6-8-14)16-18-19-17-21(16)20-15(10-26-17)12-3-2-4-13(9-12)22(23)24/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJASVGCXLQVBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.